Arjunolic acid
Overview
Description
Arjunolic acid is a naturally occurring pentacyclic triterpenoidal saponin primarily derived from the bark of the Terminalia arjuna tree . This compound is renowned for its potent antioxidant and free radical scavenging properties . It has been traditionally used in Ayurvedic medicine for its cardioprotective effects, including the prevention of myocardial necrosis, platelet aggregation, and coagulation . Additionally, this compound has demonstrated therapeutic potential in treating diabetes, wound healing, and various microbial infections .
Mechanism of Action
Target of Action
Arjunolic acid (AA) is a pentacyclic triterpenoid with promising anticancer properties . It primarily targets carbonic anhydrase II , an enzyme linked to cardiac hypertrophy . This enzyme plays a crucial role in maintaining pH balance in cells, and its inhibition can lead to therapeutic benefits in heart disease .
Mode of Action
This compound inhibits the activity of carbonic anhydrase II, reducing a process known as acidosis in cells . This inhibition leads to a decrease in the loads of calcium and sodium ions in cells . In the context of cancer, AA derivatives have been shown to induce a cell-cycle arrest at the G0/G1 phase and significantly inhibit the wound closure rate of PANC-1 cancer cells in a concentration-dependent manner .
Biochemical Pathways
This compound impacts several biochemical pathways. It has been shown to regulate the levels of malondialdehyde (MDA), reduced glutathione (GSH), nitric oxide (NO), protein carbonyl content, and mitochondria-generated reactive oxygen species . Additionally, it controls the enzyme activities of Na+–K+ATPase, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. In the context of heart disease, it reduces acidosis in cells and decreases the loads of calcium and sodium ions . In cancer cells, it induces cell-cycle arrest and inhibits wound closure . It also has antioxidant properties, protecting cells from oxidative stress .
Biochemical Analysis
Biochemical Properties
Arjunolic acid interacts with various enzymes and proteins. It plays a significant role in maintaining the level of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), glutathione reductase (GR), and glutathione peroxidase (GPx). It also regulates the level of cellular metabolites, reduced glutathione (GSH), and oxidized glutathione (GSSG), thereby reducing oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent neuronal damage induced by ischemia/reperfusion (I/R) by regulating the levels of malondialdehyde (MDA), reduced glutathione (GSH), nitric oxide (NO), protein carbonyl content, and mitochondria-generated reactive oxygen species . It also controls the enzyme activities of Na+–K+ATPase, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) .
Molecular Mechanism
The mechanism of cytoprotection conferred by this compound can be explained by its property to reduce oxidative stress by enhancing the antioxidant levels . It also exhibits promising anticancer properties. A series of novel this compound derivatives have been designed and prepared, showing significant effects in cancer complications by targeting PPAR-α .
Temporal Effects in Laboratory Settings
This compound shows significant temporal effects in laboratory settings. In a study, rats were treated with this compound for 7 days prior to inducing cerebral ischemia/reperfusion (I/R) injury. The results showed that rats pretreated with this compound had significantly reduced neurological deficit score and infarct size .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study, this compound was administered orally at doses of 40 and 80 mg/kg once daily for 25 successive days to rats with induced osteoarthritis. The results showed significant reduction in paw swelling and weight loss .
Metabolic Pathways
This compound is involved in various metabolic pathways. The various metabolic pathways of arachidonic acid (AA) are closely related to the development of cardiovascular disease, and the roles of various metabolites in ischemia–reperfusion injury have gradually been confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arjunolic acid can be synthesized through various chemical routes, although it is predominantly extracted from natural sources. The extraction process typically involves the use of alcoholic solvents such as ethanol or isopropyl alcohol . The bark of Terminalia arjuna is subjected to solvent extraction, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Terminalia arjuna bark. The process includes grinding the bark into a fine powder, followed by solvent extraction using ethanol or isopropyl alcohol . The extract is then concentrated and purified through chromatographic methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Arjunolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Arjunolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Arjunic acid
- Arjunetin
- Oleanolic acid
- Ursolic acid
Arjunolic acid’s unique combination of antioxidant, cardioprotective, and antimicrobial properties makes it a valuable compound in both traditional and modern medicine.
Properties
IUPAC Name |
10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arjunolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
465-00-9 | |
Record name | Arjunolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
337 - 340 °C | |
Record name | Arjunolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arjunolic acid acts as a potent antioxidant and free radical scavenger. [] It effectively reduces oxidative stress by enhancing the levels of endogenous antioxidants, including superoxide dismutase, catalase, glutathione peroxidase, and reduced glutathione. [, , , ] This protective effect helps to mitigate oxidative damage in various tissues and organs. [, , , ]
A: Research suggests that this compound's cardioprotective effects stem from multiple mechanisms. It has been shown to prevent myocardial necrosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels. [] Additionally, its antioxidant and metal-chelating properties contribute to its cardioprotective action. []
A: Yes, studies demonstrate that this compound possesses anti-inflammatory properties. [, , ] It has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously increasing the levels of anti-inflammatory cytokines such as IL-4 and IL-10. [, , ]
ANone: The molecular formula of this compound is C30H48O5. Its molecular weight is 488.7 g/mol.
A: While specific spectroscopic data is not extensively covered in these papers, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and NOESY correlations, to elucidate the structure of this compound. [, ] Infrared (IR) spectroscopy is also utilized to analyze its functional groups. []
A: Studies on this compound derivatives, particularly esters and ketals, reveal that even minor structural changes can significantly impact their self-assembly properties, leading to the formation of diverse aggregates like fibers, vesicles, and gels in various organic solvents. [, ]
A: Research suggests that the addition of 23-hydroxy or 24-hydroxy groups to the oleanane skeleton of this compound tends to decrease its potency as a glycogen phosphorylase inhibitor. []
A: Researchers have employed a variety of in vitro models to investigate the biological activity of this compound. These include: * Cell lines: EAC (Ehrlich ascites carcinoma) and DAL (Dalton's lymphoma) cell lines to assess cytotoxicity. [] * Isolated tissues: Precision-cut goat liver slices subjected to oxidative stress to evaluate antioxidant potential. [] * Enzyme assays: Inhibition kinetics studies on acetylcholinesterase and phosphatases in the cerebral ganglion of Lymnaea acuminata snails. []
A: Several animal models have been employed to investigate the in vivo efficacy of this compound, including: * Mice: Models of arsenic-induced oxidative stress in the brain, liver, and testes, [, , ] complete Freund’s adjuvant-induced arthritis, [] two-stage carcinogenesis in skin, [] and DNCB-induced atopic dermatitis. [] * Rats: Models of aspirin-induced gastric injury, [] cyclosporine A-induced liver and kidney injury, [] and cisplatin-induced testicular toxicity. []
A: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely utilized for the quantitative analysis of this compound. [, , , , , ] These techniques allow for the separation and quantification of this compound in complex mixtures. [, , , , , ]
A: Yes, microwave-assisted extraction (MAE) has been investigated as a rapid and efficient method for extracting this compound from Terminalia arjuna stem bark. [, ] This technique offers advantages over conventional methods, including shorter extraction times and reduced solvent consumption. [, ]
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